Cas no 72390-22-8 (Benzene, 1,1'-(1,2-ethanediyl)bis[3-(trifluoromethyl)-)

Benzene, 1,1'-(1,2-ethanediyl)bis[3-(trifluoromethyl)- is a fluorinated aromatic compound characterized by its ethanediyl-bridged benzene rings, each substituted with a trifluoromethyl group at the 3-position. This structure imparts unique physicochemical properties, including enhanced thermal stability, chemical resistance, and low polarizability, making it valuable in advanced material applications. The trifluoromethyl groups contribute to increased hydrophobicity and electron-withdrawing effects, which can be leveraged in specialty polymers, liquid crystals, or as an intermediate in pharmaceutical and agrochemical synthesis. Its rigid, symmetrical framework also suggests potential utility in organic electronics or as a building block for supramolecular chemistry. Handling requires standard precautions for fluorinated aromatic compounds.
Benzene, 1,1'-(1,2-ethanediyl)bis[3-(trifluoromethyl)- structure
72390-22-8 structure
Product Name:Benzene, 1,1'-(1,2-ethanediyl)bis[3-(trifluoromethyl)-
CAS No:72390-22-8
MF:C16H12F6
MW:318.256905555725
MDL:MFCD31009285
CID:544039
PubChem ID:14926726
Update Time:2025-11-01

Benzene, 1,1'-(1,2-ethanediyl)bis[3-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1-(trifluoromethyl)-3-[2-[3-(trifluoromethyl)phenyl]ethyl]benzene
    • MFCD31009285
    • ZMTUOOGNUQSLQN-UHFFFAOYSA-N
    • 1,1'-(1,2-Ethanediyl)bis-[3-(trifluoromethyl)benzene]
    • 1,1'-(Ethane-1,2-diyl)bis[3-(trifluoromethyl)benzene]
    • 72390-22-8
    • DTXSID10565554
    • 1,2-Bis[3-(trifluoromethyl)phenyl]ethane
    • Benzene, 1,1'-(1,2-ethanediyl)bis[3-(trifluoromethyl)-
    • MDL: MFCD31009285
    • Inchi: 1S/C16H12F6/c17-15(18,19)13-5-1-3-11(9-13)7-8-12-4-2-6-14(10-12)16(20,21)22/h1-6,9-10H,7-8H2
    • InChI Key: ZMTUOOGNUQSLQN-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=CC(=C1)CCC1C=CC=C(C(F)(F)F)C=1)(F)F

Computed Properties

  • Exact Mass: 318.08436
  • Monoisotopic Mass: 318.08431936g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 312
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.9
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0

Benzene, 1,1'-(1,2-ethanediyl)bis[3-(trifluoromethyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB279662-1 g
1,1'-(1,2-Ethanediyl)bis-[3-(trifluoromethyl)benzene]; .
72390-22-8
1g
€490.00 2023-04-26
abcr
AB279662-5 g
1,1'-(1,2-Ethanediyl)bis-[3-(trifluoromethyl)benzene]; .
72390-22-8
5g
€1090.00 2023-04-26
abcr
AB279662-1g
1,1'-(1,2-Ethanediyl)bis-[3-(trifluoromethyl)benzene]; .
72390-22-8
1g
€490.00 2025-04-16
abcr
AB279662-5g
1,1'-(1,2-Ethanediyl)bis-[3-(trifluoromethyl)benzene]; .
72390-22-8
5g
€1090.00 2025-04-16

Benzene, 1,1'-(1,2-ethanediyl)bis[3-(trifluoromethyl)- Suppliers

Amadis Chemical Company Limited
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(CAS:72390-22-8)Benzene, 1,1'-(1,2-ethanediyl)bis[3-(trifluoromethyl)-
Order Number:A1196296
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:30
Price ($):290.0/646.0
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Additional information on Benzene, 1,1'-(1,2-ethanediyl)bis[3-(trifluoromethyl)-

Professional Introduction to Benzene, 1,1'-(1,2-ethanediyl)bis[3-(trifluoromethyl)-] and CAS No. 72390-22-8

Benzene, 1,1'-(1,2-ethanediyl)bis[3-(trifluoromethyl)-], with the chemical formula C₁₆H₁₀F₆, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, identified by the CAS number 72390-22-8, has garnered attention due to its unique structural properties and potential applications in various scientific domains.

The molecular structure of Benzene, 1,1'-(1,2-ethanediyl)bis[3-(trifluoromethyl)-] consists of two benzene rings connected by an ethylene bridge. Each benzene ring is substituted with a trifluoromethyl group at the 3-position, enhancing its electronic properties and making it a valuable candidate for further chemical modifications. The presence of multiple fluorine atoms not only influences the compound's reactivity but also contributes to its stability and resistance to degradation.

In recent years, this compound has been extensively studied for its potential applications in pharmaceuticals and materials science. The trifluoromethyl group is particularly noteworthy, as it is known to improve the metabolic stability of drug molecules. This property makes Benzene, 1,1'-(1,2-ethanediyl)bis[3-(trifluoromethyl)-] a promising intermediate in the synthesis of active pharmaceutical ingredients (APIs) that require enhanced bioavailability and prolonged half-life.

One of the most intriguing aspects of this compound is its role in the development of advanced materials. The electron-withdrawing nature of the trifluoromethyl groups can significantly alter the electronic properties of polymers and coatings. Researchers have been exploring its use in creating high-performance polymers with improved thermal stability and mechanical strength. These materials are particularly relevant in industries that require durable and heat-resistant products.

The synthesis of Benzene, 1,1'-(1,2-ethanediyl)bis[3-(trifluoromethyl)-] involves a series of carefully controlled reactions that highlight the expertise required in organic synthesis. The process typically begins with the bromination of benzene to introduce reactive sites for further functionalization. Subsequent reactions with ethylene oxide and trifluoromethylation agents yield the desired product. The precision required in these steps underscores the importance of advanced synthetic techniques in producing complex molecules like this one.

Recent advancements in computational chemistry have also contributed to a deeper understanding of the properties of Benzene, 1,1'-(1,2-ethanediyl)bis[3-(trifluoromethyl)-]. Molecular modeling studies have revealed insights into its electronic structure and reactivity patterns. These insights are crucial for designing new synthetic routes and optimizing existing ones. Additionally, computational methods have been used to predict the compound's behavior under various conditions, which is essential for its practical application in pharmaceuticals and materials science.

The pharmaceutical industry has shown particular interest in derivatives of this compound due to their potential as drug candidates. The trifluoromethyl group is known to enhance binding affinity to biological targets, making it an attractive feature for medicinal chemists. Researchers are currently exploring its use in developing treatments for various diseases, including cancer and inflammatory disorders. Preliminary studies suggest that compounds derived from Benzene, 1,1'-(1,2-ethanediyl)bis[3-(trifluoromethyl)-] exhibit promising anti-inflammatory and anti-proliferative effects.

In materials science, the unique properties of this compound have led to its incorporation into novel polymer systems. These polymers exhibit enhanced thermal stability and chemical resistance, making them suitable for applications in harsh environments. For instance, they have been tested in automotive components where high temperatures and exposure to chemicals are common challenges. The results have been encouraging, with these polymers demonstrating superior performance compared to conventional materials.

The environmental impact of using compounds like Benzene, 1,1'-(1,2-ethanediyl)bis[3-(trifluoromethyl)-] is also a topic of interest. While the trifluoromethyl group enhances material properties, it also raises questions about long-term environmental persistence. However, researchers are actively working on developing sustainable synthetic methods that minimize environmental impact without compromising performance. These efforts are part of a broader trend towards green chemistry principles, which aim to reduce waste and hazardous byproducts throughout the chemical lifecycle.

In conclusion,Benzene, 1, 1' - (l, 2 - ethanediyl) bis [3 - (trifluoromethyl)] , identified by CAS number72390 - 22 -8, is a versatile compound with significant potential in both pharmaceuticals and materials science。 Its unique structure, characterized by two benzene rings connected by an ethylene bridge and substituted with trifluoromethyl groups, makes it a valuable intermediate for various applications。 Recent research has highlighted its role in developing advanced materials, APIs with enhanced metabolic stability, and novel polymer systems。 As scientific understanding continues to evolve, it is likely that this compound will play an even greater role in shaping future advancements across multiple industries。

Recommended suppliers
Amadis Chemical Company Limited
(CAS:72390-22-8)Benzene, 1,1'-(1,2-ethanediyl)bis[3-(trifluoromethyl)-
A1196296
Purity:99%/99%
Quantity:1g/5g
Price ($):290.0/646.0
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